3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a combination of triazine, phenoxy, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyanuric chloride with appropriate amines and phenols under controlled conditions . The reaction typically requires solvents like dioxane or dichloroethane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and dichloroethane . Reaction conditions often involve refluxing the mixture at elevated temperatures to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with various functional groups .
Scientific Research Applications
3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antitumor properties and potential use in cancer treatment.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine moiety can inhibit enzymes involved in DNA synthesis, leading to cell death in rapidly dividing cells . This property makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Shares the triazine core structure and is used in similar applications.
Hexamethylmelamine: Another triazine derivative with antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its clinical use in treating cancer.
Uniqueness
3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity
Properties
CAS No. |
31000-01-8 |
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Molecular Formula |
C20H24Cl2FN5O6S2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
3-chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C18H18Cl2FN5O3S.C2H6O3S/c1-18(2)25-16(22)24-17(23)26(18)11-4-6-15(14(20)7-11)29-9-10-3-5-12(8-13(10)19)30(21,27)28;1-2-6(3,4)5/h3-8H,9H2,1-2H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5) |
InChI Key |
FBSIRKIAZNFOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)Cl)N)N)C |
Origin of Product |
United States |
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